molecular formula C16H8Cl2N4O2S B10880984 6-(1,3-Benzodioxol-5-yl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1,3-Benzodioxol-5-yl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B10880984
M. Wt: 391.2 g/mol
InChI Key: RPUJEUGVLSAOGR-UHFFFAOYSA-N
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Description

6-(1,3-Benzodioxol-5-yl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Benzodioxol-5-yl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. Commonly, the synthesis might start with the preparation of 1,3-benzodioxole and 2,4-dichlorophenyl derivatives, followed by their reaction with triazole and thiadiazole intermediates.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes, optimized for yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, triazolothiadiazoles have shown potential as antimicrobial, antifungal, and anticancer agents. Research into this compound may reveal similar activities, making it a candidate for drug development.

Medicine

In medicine, compounds like 6-(1,3-Benzodioxol-5-yl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could be explored for their therapeutic potential, particularly in treating infections and cancer.

Industry

Industrially, such compounds might be used in the development of new materials, including polymers and coatings, due to their chemical stability and reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, triazolothiadiazoles may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in cell division, signaling pathways, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1,3-Benzodioxol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

What sets 6-(1,3-Benzodioxol-5-yl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is the presence of both the 1,3-benzodioxole and 2,4-dichlorophenyl groups. These groups may confer unique biological activities and chemical properties, making it a compound of interest for further research.

Properties

Molecular Formula

C16H8Cl2N4O2S

Molecular Weight

391.2 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H8Cl2N4O2S/c17-9-2-3-10(11(18)6-9)14-19-20-16-22(14)21-15(25-16)8-1-4-12-13(5-8)24-7-23-12/h1-6H,7H2

InChI Key

RPUJEUGVLSAOGR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4S3)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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